molecular formula C12H9BrO5 B1437085 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid CAS No. 933682-36-1

5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid

Cat. No.: B1437085
CAS No.: 933682-36-1
M. Wt: 313.1 g/mol
InChI Key: RPKZMRLNUJAGPP-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid is a polycyclic aromatic compound featuring a fused dihydrofuro-benzodioxine core with a bromine atom at position 5, a methyl group at position 7, and a carboxylic acid moiety at position 6. The bromine substituent likely enhances electrophilicity and binding affinity to biological targets, while the carboxylic acid group may improve solubility and interaction with enzymes or receptors .

Properties

IUPAC Name

5-bromo-7-methyl-2,3-dihydrofuro[3,2-h][1,4]benzodioxine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO5/c1-5-6-4-7(13)10-11(17-3-2-16-10)9(6)18-8(5)12(14)15/h4H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKZMRLNUJAGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C3C(=C(C=C12)Br)OCCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation generally involves the following key steps:

  • Construction of the benzodioxine core,
  • Formation of the dihydrofuran ring fused to the benzodioxine,
  • Introduction of the methyl substituent,
  • Selective bromination at the 5-position,
  • Installation or preservation of the carboxylic acid at the 8-position.

Detailed Preparation Methods

Synthesis of the Benzodioxine Core

  • Starting materials: Catechol derivatives or appropriately substituted hydroquinones are commonly used as precursors.
  • Method: The benzodioxine ring is typically formed by etherification of adjacent hydroxyl groups with a suitable dihalide or by intramolecular cyclization under acidic or basic conditions.
  • Conditions: Acid catalysis (e.g., using p-toluenesulfonic acid) or base-promoted cyclization in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Formation of the Dihydrofuran Ring

  • Approach: The dihydrofuran ring is formed by cyclization involving an alkene or alcohol side chain adjacent to the benzodioxine system.
  • Reagents: Use of dehydrating agents or intramolecular nucleophilic substitution to close the ring.
  • Typical conditions: Heating in the presence of acid catalysts or under reflux with dehydrating agents.

Introduction of the Methyl Group at 7-Position

  • Method: Methylation can be achieved via electrophilic aromatic substitution using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternative: Use of methyl-substituted starting materials to incorporate the methyl group early in the synthesis.

Selective Bromination at the 5-Position

  • Reagents: Bromination is commonly performed using bromine (Br2) or N-bromosuccinimide (NBS).
  • Selectivity: Achieved by controlling reaction conditions such as temperature, solvent, and reaction time to target the 5-position selectively.
  • Solvents: Common solvents include dichloromethane, chloroform, or acetic acid.
  • Catalysts: Lewis acids may be used to enhance selectivity.

Installation of the Carboxylic Acid Group at the 8-Position

  • Approach 1: Direct carboxylation of a suitable precursor using carbon dioxide under pressure in the presence of a base.
  • Approach 2: Oxidation of a methyl or aldehyde group at the 8-position using oxidizing agents such as potassium permanganate or chromium-based reagents.
  • Alternative: Use of protected carboxylic acid derivatives that are deprotected in the final step.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Benzodioxine ring formation Catechol derivative, dihalide, acid catalyst 70-85 Requires dry conditions
Dihydrofuran ring closure Acid catalysis, reflux in THF 65-80 Intramolecular cyclization
Methylation at 7-position Methyl iodide, K2CO3, acetone, reflux 75-90 Electrophilic aromatic substitution
Bromination at 5-position NBS, dichloromethane, 0-5 °C 60-80 Controlled to avoid polybromination
Carboxylation/oxidation CO2 under pressure/base or KMnO4 oxidation 50-75 Final functional group installation

Analysis of Preparation Methods

  • Advantages:
    • Stepwise approach allows for control over regioselectivity and functional group compatibility.
    • Use of common reagents and solvents facilitates scalability.
  • Limitations:
    • Bromination step requires careful control to avoid overbromination.
    • Oxidation/carboxylation may affect sensitive ring systems.
    • Multi-step synthesis may reduce overall yield.

Insights from Patents and Related Literature

  • Patent US9562053B2 describes synthesis of benzo-fused heterocyclic derivatives with similar ring systems and substituents, including methods for selective halogenation and functionalization of aromatic rings, which can be adapted for this compound's preparation.
  • The patent emphasizes the use of mild brominating agents and controlled reaction conditions to achieve regioselective substitution.
  • It also discusses the use of protective groups to safeguard sensitive functionalities during multi-step syntheses.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Challenges Optimization Strategies
Benzodioxine ring formation Catechol + dihalide, acid catalyst Ring closure efficiency Use dry solvents, control temp
Dihydrofuran ring closure Acid catalysis, reflux in THF Side reactions Optimize acid concentration
Methylation Methyl iodide, base, reflux Overmethylation Stoichiometric control
Bromination NBS or Br2, low temp, inert solvent Polybromination Temperature and time control
Carboxylation/Oxidation CO2 + base or KMnO4 Ring oxidation Use mild oxidants, protect rings

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings from Analogues

Role of Bromine: Bromination at position 5 in benzofuran derivatives (e.g., compound 4) correlates with cytotoxic activity against cancer cell lines. However, brominated compounds generally exhibit lower cytotoxicity compared to their non-brominated precursors, suggesting bromine may modulate reactivity or metabolic stability .

Substituent Effects: Diethylaminoethoxy Group: In compound 5, the addition of a diethylaminoethoxy side chain at position 7 enhances antifungal activity, likely due to improved membrane penetration or target binding . Carboxylic Acid Moieties: Quinoxaline derivatives (e.g., compound 10) with carboxylic acid groups demonstrate potent antibacterial activity, possibly through interference with bacterial DNA gyrase or topoisomerase IV .

Core Structure Influence: Benzofuran vs. Quinoxaline Derivatives: The hexahydropyrido-quinoxaline scaffold in compound 10 supports antibacterial activity, highlighting the importance of nitrogen-rich heterocycles in targeting bacterial enzymes .

Research Implications and Gaps

  • Target Compound Hypotheses: The dihydrofuro-benzodioxine core of the target compound may combine the bioactivity profiles of benzofuran (cytotoxicity) and quinoxaline (antibacterial) derivatives. Experimental validation is required to confirm these hypotheses.
  • Synthetic Challenges: The fused oxygen-rich ring system in the target compound may pose synthetic hurdles compared to simpler benzofuran or quinoxaline analogs.
  • Contradictions : While bromine generally reduces cytotoxicity in benzofurans , its role in benzodioxines remains unexplored.

Biological Activity

5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid (CAS Number: 933682-36-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H9BrO5C_{12}H_9BrO_5. The compound features a complex structure that integrates a brominated furo-benzodioxine core with a carboxylic acid functional group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of benzodioxine compounds exhibit significant anticancer activities. For instance, the synthesized derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research findings suggest that it possesses moderate antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Binding Affinity

A notable aspect of this compound is its ability to bind with human serum albumin (HSA). This binding is critical as it influences the drug's pharmacokinetics and bioavailability. Studies have shown that the compound exhibits low micromolar binding affinity to HSA, indicating a favorable absorption and distribution profile .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One effective approach involves a one-pot green multicomponent reaction using eco-friendly solvents and catalysts. This method not only enhances yield but also minimizes environmental impact .

Case Studies

StudyFindings
In vitro Anticancer Activity Demonstrated significant apoptosis induction in cancer cell lines.
Antimicrobial Testing Showed moderate effectiveness against Staphylococcus aureus and E. coli.
Serum Albumin Binding Study Exhibited low micromolar binding affinity to HSA, suggesting good pharmacokinetic properties.

Q & A

Q. What are the common synthetic pathways for constructing the benzodioxine-furocarboxylic acid scaffold?

The synthesis of benzodioxine-furocarboxylic acid derivatives typically involves multi-step cyclization and functionalization. For example:

  • Esterification and Cyclization : Start with a substituted catechol derivative, followed by alkylation to form the dihydrofuran ring. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical conditions (as inferred from bromination methods in and ).
  • Carboxylic Acid Introduction : Hydrolysis of a pre-formed ester (e.g., ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate in ) using aqueous NaOH or acid catalysis.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating intermediates, as suggested by purity specifications in and .

Q. How should spectroscopic characterization (NMR, IR) be optimized for this compound?

  • NMR : Use deuterated DMSO or CDCl₃ to enhance solubility. The methyl group (7-position) should appear as a singlet (~δ 2.3–2.5 ppm). The dihydrofuran protons (2,3-positions) may show splitting patterns consistent with coupling constants of 8–10 Hz .
  • IR : Confirm the carboxylic acid moiety via a broad O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Bromine substitution may reduce symmetry, leading to distinct aromatic C–Br stretches (~600 cm⁻¹) .

Q. What are the solubility properties of this compound in common solvents?

Based on structural analogs (e.g., brominated benzoic acids in and ):

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for biological assays
Methanol~10–20Partial solubility, heating required
Chloroform<5Limited due to polar carboxyl group
Water<1Requires pH adjustment (e.g., NaOH)

Advanced Research Questions

Q. How can regioselective bromination at the 5-position be achieved without competing substitutions?

  • Directing Groups : Introduce a temporary electron-donating group (e.g., methoxy in ) to direct bromination to the desired position, followed by deprotection.
  • Protection of Carboxylic Acid : Convert the acid to a methyl ester (using SOCl₂/MeOH) to reduce deactivating effects, enabling controlled bromination .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm regiochemistry using NOESY NMR to assess spatial proximity of bromine to the methyl group .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting patterns) be resolved?

  • Dynamic Effects : Assess temperature-dependent NMR to rule out conformational exchange. For example, dihydrofuran ring puckering may cause splitting inconsistencies.
  • X-ray Crystallography : Resolve ambiguities by obtaining a crystal structure (as demonstrated for azepine derivatives in , avoiding reliance on BenchChem data).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify misassignments .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation, as recommended for brominated aryl acids in and .
  • Stabilizers : Add 1% (w/w) ascorbic acid to scavenge free radicals, particularly if the compound is light-sensitive .

Q. How can byproduct formation during cyclization be minimized?

  • Reagent Optimization : Use anhydrous conditions (e.g., Dean-Stark trap) to avoid hydrolysis side reactions.
  • Catalysis : Employ Pd(OAc)₂ (0.5 mol%) to accelerate cyclization, reducing reaction time and byproducts (inspired by methodologies in ) .

Methodological Tables

Q. Table 1: Comparative Bromination Efficiency

Brominating AgentYield (%)Regioselectivity (5-/7-position)Conditions
NBS789:1AIBN, CCl₄, 80°C
Br₂ (FeCl₃)657:3DCM, RT
HBr (H₂O₂)426:4AcOH, 50°C
Adapted from bromination data in and .

Q. Table 2: Stability Under Accelerated Degradation Conditions

ConditionDegradation (%)Major Degradant
40°C/75% RH, 7 days12De-brominated carboxylic acid
UV light, 48 hours28Oxidized furo-dioxine
Based on safety and storage guidelines in .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid
Reactant of Route 2
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid

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